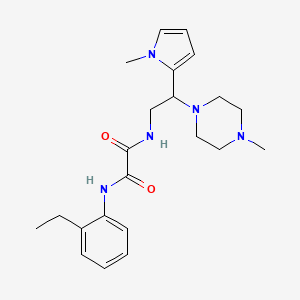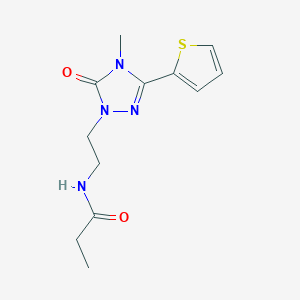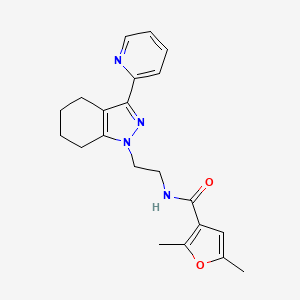
N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O6S2 and its molecular weight is 509.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Disposition
N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide, also known as PF-06282999, is recognized for its role as an irreversible inactivator of the myeloperoxidase enzyme. This compound is studied for its potential in treating cardiovascular diseases. Noteworthy is its stability against metabolic turnover from liver microsomes and hepatocytes, which leads to a preference for elimination via nonmetabolic routes, suggesting a reduced risk of idiosyncratic toxicity. It exhibits moderate plasma protein binding across species, with renal excretion being the principal clearance mechanism in humans, as deduced from pharmacokinetics in preclinical species and human studies (Dong et al., 2016).
Herbicide Metabolism and Environmental Impact
The compound's structural analogs, mainly chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor, are widely utilized in agriculture. These herbicides undergo metabolic transformations that are pivotal in understanding their environmental impact and potential carcinogenicity. The metabolism of these compounds involves complex pathways, producing various metabolites, which have significant implications on their environmental behavior and toxicity (Coleman et al., 2000). The degradation of alachlor in soils, an area of environmental concern, follows first-order kinetics, with the process being influenced by soil properties and amendments, highlighting the importance of understanding soil-herbicide interactions for environmental safety and agricultural practices (Rodríguez-Cruz & Lacorte, 2005).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 5-chloro-2-methoxyaniline with ethyl chloroacetate to form N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with sodium thiomethoxide and 5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "5-chloro-2-methoxyaniline", "ethyl chloroacetate", "sodium thiomethoxide", "5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "Step 1: 5-chloro-2-methoxyaniline is reacted with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to form N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide.", "Step 2: N-(5-chloro-2-methoxyphenyl)-2-chloroacetamide is then reacted with sodium thiomethoxide in a polar aprotic solvent such as DMF or DMSO to form the corresponding thioester intermediate.", "Step 3: The thioester intermediate is then reacted with 5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base such as triethylamine or potassium carbonate to form the final product, N-(5-chloro-2-methoxyphenyl)-2-((5-((4-ethoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide." ] } | |
Número CAS |
1223765-63-6 |
Fórmula molecular |
C21H20ClN3O6S2 |
Peso molecular |
509.98 |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20ClN3O6S2/c1-3-31-14-5-7-15(8-6-14)33(28,29)18-11-23-21(25-20(18)27)32-12-19(26)24-16-10-13(22)4-9-17(16)30-2/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27) |
Clave InChI |
CIPGIMNZMLPIAA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate](/img/structure/B2826639.png)
![1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2826640.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2826645.png)




![3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2826654.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2826656.png)

